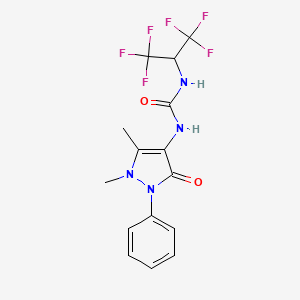![molecular formula C7H3BrF3N3 B12469550 6-Bromo-2-(trifluoromethyl)imidazo[1,2-B]pyridazine](/img/structure/B12469550.png)
6-Bromo-2-(trifluoromethyl)imidazo[1,2-B]pyridazine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6-Bromo-2-(trifluoromethyl)imidazo[1,2-B]pyridazine is a heterocyclic compound that belongs to the imidazo[1,2-B]pyridazine family. This compound is characterized by the presence of a bromine atom at the 6th position and a trifluoromethyl group at the 2nd position on the imidazo[1,2-B]pyridazine ring.
準備方法
The synthesis of 6-Bromo-2-(trifluoromethyl)imidazo[1,2-B]pyridazine typically involves the following steps :
Bromination: The starting material, 3-amino-6-bromopyridazine, is dissolved in a suitable solvent and subjected to bromination using a bromination reagent to obtain a brominated intermediate.
Cyclization: The brominated intermediate is then treated with a catalyst and a ring-closing reagent to form the imidazo[1,2-B]pyridazine ring. Lanthanide Lewis acids are commonly used as catalysts in this step.
Industrial production methods for this compound may involve optimization of reaction conditions, such as temperature, solvent, and reaction time, to achieve higher yields and purity.
化学反応の分析
6-Bromo-2-(trifluoromethyl)imidazo[1,2-B]pyridazine undergoes various chemical reactions, including :
Substitution Reactions: The bromine atom at the 6th position can be substituted with other functional groups using nucleophilic substitution reactions. Common reagents for these reactions include organometallic reagents and halide sources.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions to modify its electronic properties and reactivity. Oxidizing agents such as hydrogen peroxide and reducing agents like sodium borohydride are commonly used.
Radical Reactions: Radical reactions can be employed to functionalize the imidazo[1,2-B]pyridazine ring, often using transition metal catalysts or photocatalysis strategies.
科学的研究の応用
6-Bromo-2-(trifluoromethyl)imidazo[1,2-B]pyridazine has a wide range of scientific research applications :
Medicinal Chemistry: This compound is investigated for its potential as a kinase inhibitor, particularly targeting TAK1 kinase, which is implicated in multiple myeloma. It has shown promising activity in inhibiting the growth of multiple myeloma cell lines.
Biological Research: The compound is used in studies related to cell signaling pathways, apoptosis, and cancer research. Its ability to modulate specific molecular targets makes it valuable for understanding disease mechanisms.
Industrial Applications: In the chemical industry, this compound is used as an intermediate in the synthesis of more complex molecules with potential pharmaceutical applications.
作用機序
The mechanism of action of 6-Bromo-2-(trifluoromethyl)imidazo[1,2-B]pyridazine involves its interaction with specific molecular targets, such as kinases . For example, it inhibits the enzymatic activity of TAK1 kinase by binding to its active site, thereby blocking the phosphorylation of downstream signaling molecules. This inhibition leads to the suppression of cell proliferation and induction of apoptosis in cancer cells.
類似化合物との比較
6-Bromo-2-(trifluoromethyl)imidazo[1,2-B]pyridazine can be compared with other similar compounds in the imidazo[1,2-B]pyridazine family :
3-Bromo-6-chloroimidazo[1,2-B]pyridazine: This compound has a chlorine atom at the 6th position instead of a trifluoromethyl group. It is used as a reagent in the synthesis of inhibitors for Plasmodium falciparum calcium-dependent protein kinase 1.
Ethyl-6-bromo-2-(phenylthio)methylimidazo[1,2-B]pyridazine: This derivative has a phenylthio group at the 2nd position and is investigated for its antibacterial activity.
The uniqueness of this compound lies in its trifluoromethyl group, which imparts distinct electronic properties and enhances its biological activity compared to other derivatives.
特性
分子式 |
C7H3BrF3N3 |
|---|---|
分子量 |
266.02 g/mol |
IUPAC名 |
6-bromo-2-(trifluoromethyl)imidazo[1,2-b]pyridazine |
InChI |
InChI=1S/C7H3BrF3N3/c8-5-1-2-6-12-4(7(9,10)11)3-14(6)13-5/h1-3H |
InChIキー |
CXTJJFIOZILAKD-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=NN2C1=NC(=C2)C(F)(F)F)Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N~2~-{4,6-bis[(2-fluorophenyl)amino]-1,3,5-triazin-2-yl}-N-(3-nitrophenyl)alaninamide](/img/structure/B12469475.png)
![3-{[(3-{[(3-Nitrophenyl)carbonyl]amino}phenyl)carbonyl]amino}benzoic acid](/img/structure/B12469486.png)
![N~2~-{4,6-bis[(4-methylphenyl)amino]-1,3,5-triazin-2-yl}-N-(4-methoxyphenyl)glycinamide](/img/structure/B12469496.png)
![2-(4-{[(4-methylphenyl)carbonyl]oxy}phenyl)-2-oxoethyl 3-(1,3-dioxo-5-phenyloctahydro-2H-4,7-methanoisoindol-2-yl)benzoate](/img/structure/B12469497.png)


![N-(2-chloro-4-nitrophenyl)-2-[(2,5-dichlorophenyl)amino]-3,5-dinitrobenzamide](/img/structure/B12469528.png)
![2-[4-(4-Nitrophenoxy)phenyl]-2-oxoethyl 2-(2-hydroxyphenyl)-6-methylquinoline-4-carboxylate](/img/structure/B12469540.png)

![2-[[6-Amino-2-(4-chloroanilino)-5-nitropyrimidin-4-yl]amino]ethanol](/img/structure/B12469548.png)
![N-[3-(3-amino-2,5-dimethyl-1,1-dioxo-6H-1,2,4-thiadiazin-5-yl)-4-fluorophenyl]-5-fluoropyridine-2-carboxamide](/img/structure/B12469553.png)
![2-{[5-(4-aminophenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-ethoxyphenyl)acetamide](/img/structure/B12469556.png)
![3-({4,5-Dihydroxy-6-methyl-3-[(3,4,5-trihydroxyoxan-2-yl)oxy]oxan-2-yl}oxy)-5-hydroxy-2-(4-methoxyphenyl)-8-(3-methylbut-2-en-1-yl)-7-{[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy}chromen-4-one](/img/structure/B12469558.png)
